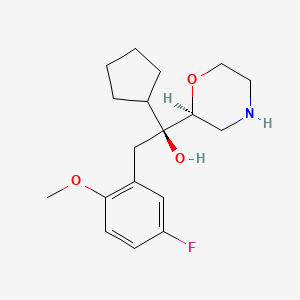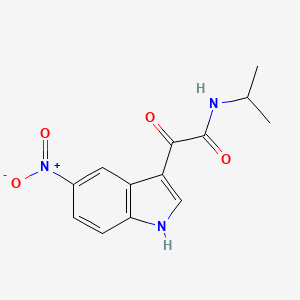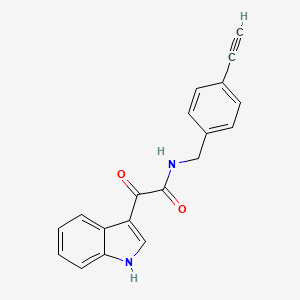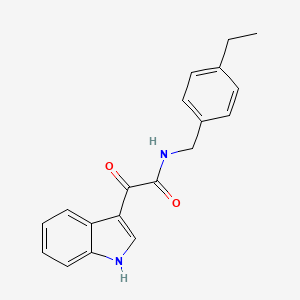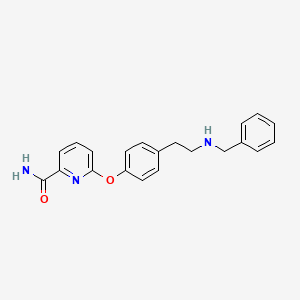![molecular formula C22H24N4O B10794745 N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)
N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinamidine core, which is substituted with a phenethylamino-methyl group and a phenoxy group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenethylamino-Methyl Intermediate: This step involves the reaction of phenethylamine with formaldehyde to form the phenethylamino-methyl intermediate.
Coupling with Nicotinamidine: The intermediate is then coupled with nicotinamidine under specific conditions to form the desired compound. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Methylation: The final step involves the methylation of the compound using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and phenethylamino-methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist at the mu-opioid receptor, inhibiting the receptor’s activity and leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine can be compared with other similar compounds to highlight its uniqueness:
N-methylphenethylamine: This compound is a positional isomer with similar structural features but different biological activities.
Phenethylamine: A simpler analog that lacks the nicotinamidine and phenoxy groups, resulting in distinct chemical and biological properties.
N-methyl-2-phenylethanamine: Another related compound with different substitution patterns and reactivity.
These comparisons underscore the unique combination of functional groups in this compound, which imparts specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N'-methyl-6-[4-[(2-phenylethylamino)methyl]phenoxy]pyridine-3-carboximidamide |
InChI |
InChI=1S/C22H24N4O/c1-24-22(23)19-9-12-21(26-16-19)27-20-10-7-18(8-11-20)15-25-14-13-17-5-3-2-4-6-17/h2-12,16,25H,13-15H2,1H3,(H2,23,24) |
InChI Key |
VVCARAZTUNHWPO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CN=C(C=C1)OC2=CC=C(C=C2)CNCCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


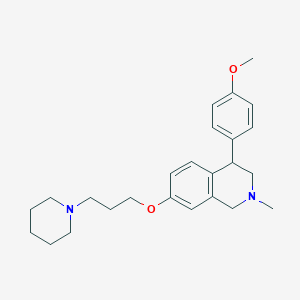
![(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794675.png)
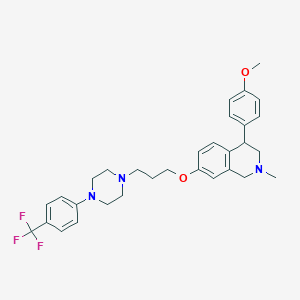
![2-(5,6-Dichloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794686.png)
![2-(6-Chloro-5-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794688.png)
![2-(6-Chloro-5-methoxypyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794690.png)
![3-(3-Pyridinyl)-3,6-diazabicyclo[3.2.1]octane](/img/structure/B10794694.png)
![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide](/img/structure/B10794704.png)
![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B10794709.png)
